Enhanced Lipophilicity for Membrane Permeability and CNS Drug Design
The target compound exhibits a computed LogP (XLogP3-AA) of 2.0, which is 0.82 log units higher than the measured LogP of 1.18 for the non-brominated analog 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile [1]. This increase in lipophilicity is directly attributable to the bromine substituent, which enhances the compound's ability to cross phospholipid bilayers.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetonitrile; LogP = 1.18 |
| Quantified Difference | ΔLogP = +0.82 (calculated vs. measured) |
| Conditions | Computational prediction (XLogP3) for target; vendor-reported measured LogP for comparator |
Why This Matters
Higher LogP correlates with improved passive membrane permeability and potential blood-brain barrier penetration, making this brominated scaffold more suitable for CNS-targeted drug discovery programs.
- [1] PubChem. (2026). Computed Properties for CID 75481902. XLogP3-AA = 2.0. View Source
